molecular formula C13H7F11N2O3 B11107049 4-{[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide

4-{[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide

Cat. No.: B11107049
M. Wt: 448.19 g/mol
InChI Key: HQQONIZVINCPKC-UHFFFAOYSA-N
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Description

4-{[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANOYL]AMINO}BENZAMIDE is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANOYL]AMINO}BENZAMIDE typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride with aniline derivatives in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using high-pressure reactors and specialized equipment to handle the highly reactive fluorinated intermediates. The process typically requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines. Substitution reactions can lead to a wide range of fluorinated derivatives .

Scientific Research Applications

4-{[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANOYL]AMINO}BENZAMIDE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANOYL]AMINO}BENZAMIDE stands out due to its specific combination of fluorinated groups and benzamide structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific biological activity .

Properties

Molecular Formula

C13H7F11N2O3

Molecular Weight

448.19 g/mol

IUPAC Name

4-[[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]amino]benzamide

InChI

InChI=1S/C13H7F11N2O3/c14-9(11(17,18)19,29-13(23,24)10(15,16)12(20,21)22)8(28)26-6-3-1-5(2-4-6)7(25)27/h1-4H,(H2,25,27)(H,26,28)

InChI Key

HQQONIZVINCPKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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